molecular formula C19H24N4O3S B12710645 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide CAS No. 93919-19-8

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide

Cat. No.: B12710645
CAS No.: 93919-19-8
M. Wt: 388.5 g/mol
InChI Key: PJNMVGPWPGXMQO-UHFFFAOYSA-M
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Description

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains a benzothiazole moiety. The compound’s structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide typically involves a multi-step process. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the azo group through a diazotization reaction. The final steps involve the incorporation of the ethyl(2-hydroxyethyl)amino group and the methoxy and methyl substituents on the aromatic rings. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Scientific Research Applications

2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical reactions.

    Biology: Employed in biological staining techniques to visualize cellular components.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety may also play a role in the compound’s activity by binding to specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
  • 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one

Uniqueness

Compared to similar compounds, 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium hydroxide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

93919-19-8

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;hydroxide

InChI

InChI=1S/C19H23N4O2S.H2O/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;/h5-10,13,24H,4,11-12H2,1-3H3;1H2/q+1;/p-1

InChI Key

PJNMVGPWPGXMQO-UHFFFAOYSA-M

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[OH-]

Origin of Product

United States

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